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Compound of Interest

Compound Name: 1-Chloroisoquinoline-7-carbonitrile

CAS No.: 223671-30-5

Cat. No.: B2899408

Get Quote

Focus Agents: Fasudil (HA-1077), H-89, Ripasudil (K-115)

Executive Summary
For researchers investigating the Rho-associated coiled-coil kinase (ROCK) and Protein

Kinase A (PKA) signaling axes, isoquinoline-based inhibitors are foundational tools. However,

their utility is often compromised by "historical inertia"—the continued use of older,

promiscuous compounds (like H-89) without adequate controls.

Fasudil remains the clinical benchmark for ROCK inhibition but exhibits moderate potency

and significant cross-reactivity with PKA/PKG at higher concentrations.

H-89, while marketed as a PKA inhibitor, is chemically "dirty." Its significant off-target activity

against ROCK and MSK1 renders it unsuitable as a sole validator of PKA pathway

involvement.

Ripasudil represents the evolved generation: a fluorinated isoquinoline derivative with

superior potency (
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nM for ROCK2) and improved selectivity profiles, making it the preferred choice for precise
cytoskeletal interrogation.

The Isoquinoline Scaffold: Mechanism of Action
Isoquinoline sulfonamides function as Type I ATP-competitive inhibitors. They occupy the ATP-

binding pocket of the kinase catalytic domain. The isoquinoline ring mimics the adenine ring of

ATP, forming hydrogen bonds with the hinge region of the kinase.

The selectivity of these agents is determined by the substituents on the sulfonamide nitrogen,

which extend into the solvent-exposed region or hydrophobic back pockets. This structural

reality explains the frequent cross-reactivity between AGC kinases (PKA, PKG, PKC) and

ROCK, as their ATP-binding pockets share high structural homology.

Pathway Visualization: The Rho/ROCK/PKA Axis
The following diagram illustrates the intersecting pathways targeted by these inhibitors and the

downstream effectors (MLC, LIMK) that result in actin reorganization.
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Caption: The RhoA-ROCK and cAMP-PKA signaling cascades. Note the inhibitory crosstalk

(PKA inhibits RhoA) and the dual-inhibition potential of H-89.[1]

Comparative Performance Metrics
The following data aggregates consensus values from cell-free kinase assays. Note that

values shift depending on ATP concentration (due to competition);

is ATP-independent and generally more robust.

Feature Fasudil (HA-1077) H-89 Ripasudil (K-115)

Primary Target ROCK1 / ROCK2 PKA (Nominal) ROCK1 / ROCK2

ROCK2 Potency (

)

1.9

M
~270 nM 19 nM

PKA Potency (

)

1.6

M
48 nM

2.1

M

Selectivity Ratio
Poor (Equipotent for

ROCK/PKA)

Poor (Hits

ROCK/MSK1)

High (>100-fold vs

PKA)

Solubility (Water) High (~100 mg/mL)
Low (Requires

DMSO)

Moderate (~79

mg/mL)

Clinical Status
Approved

(Vasospasm - Japan)
Research Use Only

Approved (Glaucoma

- Japan)

Key Metabolite
Hydroxyfasudil

(Active)
N/A N/A

Critical Analysis
Potency Gap: Ripasudil is approximately 100x more potent against ROCK2 than Fasudil.

This allows for lower dosing, reducing the risk of off-target toxicity in cell culture.

The H-89 Paradox: H-89 inhibits ROCK2 (
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nM) with high affinity. If you use H-89 at the standard 10

M concentration to block PKA, you are also completely ablating ROCK activity. This
confounds data interpretation in cytoskeletal studies.

Selectivity & Off-Target Analysis
The "Dirty" Truth about H-89: While widely cited as a PKA inhibitor, H-89 is a promiscuous

isoquinoline.

MSK1 Inhibition: H-89 inhibits MSK1 with similar potency to PKA. MSK1 regulates CREB;

thus, H-89 effects on gene transcription may be MSK1-mediated, not PKA-mediated.

S6K1 Inhibition: It significantly inhibits S6 Kinase 1, impacting mTOR signaling interpretation.

Fasudil’s Profile: Fasudil is a "pan-kinase" inhibitor at high doses.

At 10

M, it inhibits PKA, PKG, and MLCK.

Application Note: In vivo, Fasudil is metabolized to Hydroxyfasudil, which is slightly more

potent and has a longer half-life. When designing animal studies, pharmacokinetic modeling

must account for this active metabolite.

Ripasudil’s Advantage: Ripasudil was chemically optimized (fluorination) to fit the ROCK

binding pocket more tightly than the generic isoquinoline scaffold, drastically reducing its affinity

for PKA (

M) and PKC (

M).

Experimental Validation Protocols
As a Senior Scientist, I recommend the following protocols to validate inhibitor activity. The

Mobility Shift Assay is preferred for in vitro biochemistry due to its ratiometric precision, while

MYPT1 Phosphorylation is the gold standard for cellular validation.
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A. In Vitro: Microfluidic Mobility Shift Assay
Theory: This assay separates phosphorylated peptide substrates from non-phosphorylated

ones based on charge difference. It eliminates the need for radioisotopes (

) and provides direct conversion rates.

Protocol:

Buffer Prep: Use HEPES (50 mM, pH 7.5), 0.01% Brij-35, 10 mM

, and 1 mM EGTA.

Critical: Fresh DTT (2 mM) must be added immediately before use to prevent enzyme

oxidation.

Substrate: Use a fluorescently labeled peptide substrate specific to ROCK (e.g., S6-peptide

or Long S6).

Reaction Assembly:

Mix Kinase (ROCK2, ~5 nM final) + Inhibitor (Variable conc.) + Substrate (2

M).

Initiate with ATP (

apparent, usually 10-50

M).

Incubation: 60 minutes at Room Temperature.

Termination: Add EDTA (20 mM) to chelate

and stop the reaction.

Detection: Load onto a microfluidic electrophoresis chip (e.g., Caliper/PerkinElmer LabChip).

Readout: Calculate % Conversion = Product / (Product + Substrate).
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Analysis: Plot % Inhibition vs. Log[Inhibitor] to derive

.

B. Cellular: Western Blot for p-MYPT1 (Thr696/853)
Theory: ROCK directly phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1).[2]

Inhibition of ROCK should result in a rapid dephosphorylation of MYPT1.

Protocol:

Cell Culture: Plate cells (e.g., HUVEC or HeLa) to 70% confluence.

Treatment:

Pre-treat with Fasudil (10

M), Ripasudil (100 nM), or Vehicle (DMSO) for 30–60 mins.

Stimulate Rho pathway (e.g., with LPA 1

M or Thrombin) for 5–15 mins.

Lysis: Rapidly wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase

Inhibitor Cocktails (NaF,

).

Expert Tip: ROCK effects are rapid. Lysis must be immediate to preserve phosphorylation

status.

Western Blot:

Primary Ab: Anti-phospho-MYPT1 (Thr853 is preferred for ROCK specificity over Thr696).

Loading Control: Total MYPT1 or GAPDH.

Quantification: Densitometry should show >50% reduction in p-MYPT1 signal with Ripasudil

treatment.
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Decision Matrix: Which Inhibitor to Use?
Experimental Goal Recommended Agent Rationale

High-Precision ROCK Study Ripasudil (or Y-27632)
Highest potency/selectivity

ratio.

Clinical Translation (Stroke) Fasudil

Extensive human safety data;

relevant for repurposing

studies.

PKA Inhibition PKI (Peptide)

Avoid H-89.[3] Use genetic

approaches or specific peptide

inhibitors (PKI 14-22) to avoid

ROCK crosstalk.

Glaucoma Research Ripasudil
Clinically relevant standard of

care in this domain.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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Email: info@benchchem.com
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